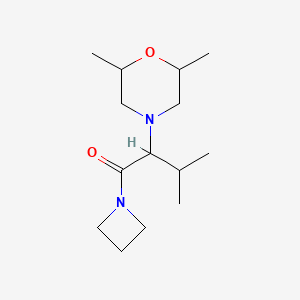![molecular formula C11H18N2O2S B7566664 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-propylacetamide](/img/structure/B7566664.png)
2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-propylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-propylacetamide, also known as DMO-PRO-AMIDE, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a potent and selective agonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in various physiological processes, including pain perception, inflammation, and thermoregulation.
Mecanismo De Acción
2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-propylacetamideE acts as an agonist of TRPV1, which is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and protons. When activated, TRPV1 allows the influx of calcium ions into the cell, leading to depolarization and the release of neurotransmitters, such as substance P and calcitonin gene-related peptide (CGRP). This results in the perception of pain and inflammation. 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-propylacetamideE binds to the intracellular site of TRPV1, leading to channel activation and calcium influx, which triggers pain and inflammation responses.
Biochemical and Physiological Effects
2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-propylacetamideE has been shown to have various biochemical and physiological effects, particularly in the context of pain perception and inflammation. It has been shown to induce calcium influx and the release of neurotransmitters, such as substance P and CGRP, which are involved in pain signaling. 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-propylacetamideE has also been shown to induce thermal hyperalgesia and mechanical allodynia, which are common symptoms of chronic pain conditions. Additionally, 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-propylacetamideE has been shown to have anti-inflammatory effects, particularly in the context of neurogenic inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-propylacetamideE has several advantages for use in lab experiments. It is a potent and selective agonist of TRPV1, which makes it a useful tool for investigating the role of this ion channel in various physiological processes. Additionally, 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-propylacetamideE is relatively stable and easy to synthesize, which makes it a cost-effective option for lab experiments. However, 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-propylacetamideE has some limitations. It is a highly reactive compound and can be toxic at high concentrations, which requires careful handling and storage. Additionally, 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-propylacetamideE has limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
Direcciones Futuras
There are several future directions for research on 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-propylacetamideE. One area of interest is in the development of novel TRPV1 agonists with improved selectivity and potency. Additionally, there is a need for further investigation into the role of TRPV1 in various physiological processes, particularly in the context of pain and inflammation. Another area of interest is in the development of new therapeutic strategies for chronic pain conditions, which could potentially involve the use of TRPV1 agonists, such as 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-propylacetamideE. Finally, there is a need for further investigation into the potential side effects and toxicity of 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-propylacetamideE, particularly in the context of long-term use.
Métodos De Síntesis
The synthesis of 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-propylacetamideE involves several steps, including the reaction of 3,5-dimethyl-4-hydroxybenzaldehyde with thioacetic acid, followed by reaction with propylamine and acetic anhydride. The resulting product is then treated with oxalyl chloride and dimethylamine to yield 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-propylacetamideE. The purity and yield of the compound can be improved by using various purification techniques, such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-propylacetamideE has been extensively studied for its potential applications in scientific research, particularly in the field of pain research. It has been shown to be a potent and selective agonist of TRPV1, which is a key player in the perception of pain and inflammation. 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-propylacetamideE has been used in various studies to investigate the role of TRPV1 in pain perception, as well as its potential therapeutic applications in the treatment of chronic pain conditions.
Propiedades
IUPAC Name |
2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S/c1-4-5-12-11(14)7-16-6-10-8(2)13-15-9(10)3/h4-7H2,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCRUPDCHYLTLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CSCC1=C(ON=C1C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(3,5-Dimethyl-1-phenylpyrazol-4-yl)methyl]-3-[1-(3-sulfamoylphenyl)ethyl]urea](/img/structure/B7566608.png)
![3-[3-(2,4-Dichlorophenoxy)-2-hydroxypropyl]-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7566613.png)




![3-(4-methoxyphenyl)-3-oxo-2-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)propanenitrile](/img/structure/B7566651.png)
![N-[3-(3,5-dimethylpyrazol-1-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7566658.png)
![5-[4-[[3-(Trifluoromethyl)phenyl]methyl]piperazin-1-yl]sulfonyl-1,3-dihydrobenzimidazol-2-one](/img/structure/B7566671.png)
![1-(3-Imidazol-1-ylpropyl)-3-[3-[(4-methoxyphenyl)methoxymethyl]phenyl]urea](/img/structure/B7566676.png)